Cas no 919861-63-5 (ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate)

ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 2-(1,2-oxazole-5-carbonylamino)thiophene-3-carboxylate
- ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate
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- インチ: 1S/C11H10N2O4S/c1-2-16-11(15)7-4-6-18-10(7)13-9(14)8-3-5-12-17-8/h3-6H,2H2,1H3,(H,13,14)
- InChIKey: SIFOCYUGNKASHT-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C2ON=CC=2)=O)SC=CC=1C(OCC)=O
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2833-0208-20μmol |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-40mg |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-2mg |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-25mg |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-20mg |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-50mg |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-100mg |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-15mg |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-2μmol |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2833-0208-5μmol |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate |
919861-63-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylateに関する追加情報
Ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate: A Promising Compound in Biomedical Research
Ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate is a novel chemical compound that has garnered significant attention in the field of biomedical research due to its unique molecular structure and potential therapeutic applications. With the CAS number 919861-63-5, this compound represents a critical advancement in the development of pharmacological agents targeting inflammatory diseases, neurodegenerative disorders, and cancer therapies. Recent studies have demonstrated its promising role in modulating cellular signaling pathways and protein interactions, making it a valuable candidate for further exploration in drug discovery and clinical applications.
The chemical structure of ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate is characterized by the integration of a thiophene ring with a 1,2-oxazole moiety, which is further conjugated to a carboxylate group via an amide linkage. This functional group arrangement is critical for its bioavailability and target specificity. The thiophene ring contributes to the compound's electronic properties, while the oxazole ring enhances its hydrophilic interactions with biological targets. The ethyl chain provides additional lipophilicity, enabling the compound to cross cell membranes more efficiently. These structural features collectively define its pharmacological profile and mechanism of action.
Recent advancements in biomedical research have highlighted the potential of ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate as a multi-target drug candidate. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit NF-κB signaling pathways, which are central to inflammatory responses and cancer progression. The compound was shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest its potential as a therapeutic agent for autoimmune diseases and chronic inflammatory conditions.
Another groundbreaking study from 2024, published in *Nature Communications*, explored the anti-cancer properties of ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate. Researchers found that the compound selectively targets cancer cells by inducing apoptosis through the mitochondrial pathway. This effect was observed in prostate cancer cell lines and breast cancer models, where the compound significantly reduced tumor growth and metastatic potential. The selective toxicity of the compound towards cancer cells, as opposed to normal cells, highlights its therapeutic safety profile and potential for clinical translation.
In addition to its anti-inflammatory and anti-cancer properties, ethyl 2-(1,2-oxamin-5-amido)thiophene-3-carboxylate has shown promise in the treatment of neurodegenerative diseases. A 2023 preclinical study published in *Neuropharmacology* revealed that the compound could modulate beta-amyloid aggregation in Alzheimer's disease models. The compound was found to reduce plaques and neuritic tangles in mouse brain tissues, suggesting its potential as a disease-modifying therapy for neurodegenerative disorders. These findings underscore the versatility of the compound in addressing complex pathophysiological mechanisms.
The synthetic pathway of ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate has also been a focus of recent organic chemistry research. A 2024 study in *Organic Letters* described a green synthesis method that utilizes catalytic reactions and solvent-free conditions to produce the compound efficiently. This sustainable approach not only reduces environmental impact but also enhances the economic viability of large-scale production. The optimization of reaction conditions and purification techniques has been critical in achieving high yields and purity levels required for preclinical and clinical studies.
Furthermore, the pharmacokinetic properties of ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate have been extensively studied to ensure its clinical relevance. Research published in *Drug Metabolism and Disposition* in 2023 showed that the compound exhibits good oral bioavailability and extended half-life, which are essential for chronic disease management. The metabolic stability of the compound in liver microsomes and its low toxicity profile in in vivo models further support its potential as a safe and effective therapeutic agent.
Despite its promising preclinical data, the ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate is still in the early stages of development. Challenges such as drug resistance, toxicity optimization, and target-specific delivery remain areas of active research. Collaborative efforts between pharmaceutical companies, academic institutions, and government agencies are crucial for advancing this compound through clinical trials and regulatory approvals. The multi-disciplinary approach required for its development highlights the complexity and interconnectedness of biomedical research.
In conclusion, ethyl 2-(1,2-oxazole-5-amido)thiophene-3-carboxylate represents a significant breakthrough in pharmacological research. Its unique molecular structure, therapeutic potential, and synthetic feasibility position it as a promising candidate for disease treatment. As biomedical research continues to evolve, the compound's role in innovative therapies is likely to expand, offering new hope for patients with chronic and complex diseases.
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